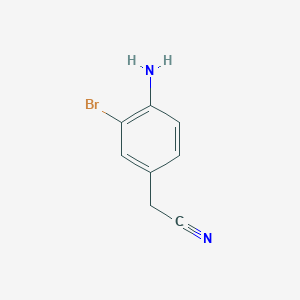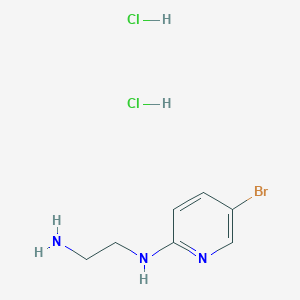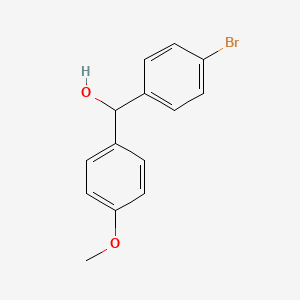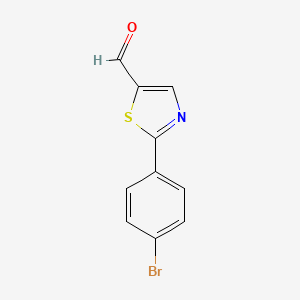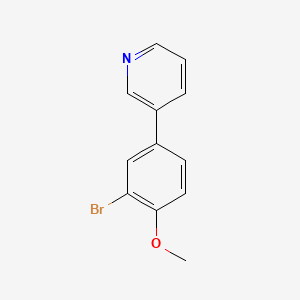
(S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
Übersicht
Beschreibung
“(S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride” is a chemical compound with the empirical formula C10H20N2O2 . It is also known as 1-Boc-2-(aminomethyl)pyrrolidine .
Molecular Structure Analysis
The compound has a molecular weight of 200.28 . The SMILES string representation of the molecule isCC(C)(C)OC(=O)N1CCCC1CN . Physical And Chemical Properties Analysis
The compound is in liquid form . It has a refractive index of 1.472 and a density of 1.014 g/mL at 25 °C . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
(S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is involved in various synthetic and medicinal chemistry applications. One study describes the CYP2C8- and CYP3A-Mediated C-Demethylation of a related compound, illustrating its metabolism and transformation in human liver microsomes, hinting at its potential implications in drug development and pharmacokinetics (Prakash et al., 2008).
Another study highlights an enantioselective synthesis approach for substituted pyrrolidines, showcasing the compound's utility in creating structurally complex and chiral chemical entities with high yields and purity. This methodology is critical for developing pharmaceutical agents with specific enantiomeric forms (Chung et al., 2005).
The solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides demonstrates the compound's versatility in generating a library of potential pharmacologically active molecules. This process leverages the compound as a key intermediate, highlighting its role in accelerating drug discovery processes (Malavašič et al., 2007).
Chemical Analysis and Structural Studies
In the realm of chemical analysis and structural studies , the synthesis and anti-inflammatory activities of related pyrrolidin-2-ones underscore the potential therapeutic applications of derivatives of this compound. These compounds show promise as anti-inflammatory agents with reduced ulcerogenic effects compared to traditional NSAIDs (Ikuta et al., 1987).
The synthesis and molecular structure analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, derived from similar chemical precursors, provides insight into the compound's structural characteristics through X-ray crystallography. Such studies are crucial for understanding the molecular basis of the compound's reactivity and biological activity (Moriguchi et al., 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of imidazo[1,2-a]pyridines , which are known to have a wide range of applications in medicinal chemistry .
Mode of Action
It’s known that this compound can be used as a reagent in the preparation of trifluoro-n-[(s)-pyrrolidinylmethyl]methanesulfonamide . This suggests that it may interact with its targets through a series of chemical reactions to produce the desired compound.
Biochemical Pathways
It’s known that similar compounds play a role in the synthesis of imidazo[1,2-a]pyridines , which are involved in various biochemical pathways due to their diverse bioactivity .
Pharmacokinetics
It’s known that similar compounds have a predicted boiling point of 3705±250 °C and a predicted density of 1155±006 g/cm3 . These properties may influence the compound’s bioavailability.
Result of Action
It’s known that this compound can be used as a reagent in the preparation of trifluoro-n-[(s)-pyrrolidinylmethyl]methanesulfonamide , suggesting that it may contribute to the synthesis of this compound at the molecular level.
Biochemische Analyse
Biochemical Properties
(S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating specific biochemical transformations. For instance, it has been observed to interact with enzymes involved in amine synthesis and modification, such as aminotransferases and decarboxylases. These interactions are crucial for the formation of amine-containing compounds, which are essential in various metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have demonstrated that it remains stable under specific storage conditions but may degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively. At higher doses, it may exhibit toxic or adverse effects, such as cellular toxicity and organ damage. These threshold effects are crucial for determining the safe and effective dosage range for experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the synthesis and modification of amine-containing compounds, which are vital for numerous metabolic processes. The compound’s interactions with enzymes such as aminotransferases and decarboxylases influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its biochemical activity. Studies have shown that it can be transported across cell membranes via active transport mechanisms, ensuring its effective distribution within the cellular environment .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a crucial role in directing this compound to its site of action, ensuring its precise localization and function within the cellular context .
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11;/h8H,4-7,11H2,1-3H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYQQPSDLQAGFQ-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662510 | |
| Record name | tert-Butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190890-11-9 | |
| Record name | tert-Butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



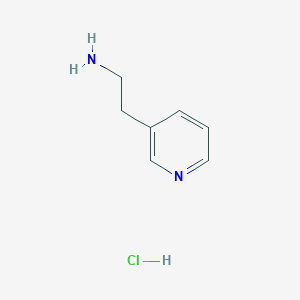
![(R,R)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B1520757.png)



